molecular formula C18H18N6O2S2 B11583988 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide

Cat. No.: B11583988
M. Wt: 414.5 g/mol
InChI Key: TUGUCCIKOYXKBU-UHFFFAOYSA-N
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Description

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazinoindole core, a thiazole ring, and an acetamide group. The presence of these diverse functional groups makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the reaction of 5-butyl-1H-indole-3-carboxylic acid with hydrazine hydrate and formic acid under reflux conditions. This reaction forms the triazinoindole ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazinoindole intermediate with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting the sulfanyl-triazinoindole intermediate with 2-bromoacetyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the thiazole intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles using reagents such as bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.

    Substitution: Bromine, iodine, chloroform, and acetic acid.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and diverse functional groups. It may exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-YL)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N6O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C18H18N6O2S2/c1-2-3-8-24-12-7-5-4-6-11(12)15-16(24)21-18(23-22-15)28-10-14(26)20-17-19-13(25)9-27-17/h4-7H,2-3,8-10H2,1H3,(H,19,20,25,26)

InChI Key

TUGUCCIKOYXKBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N=C4NC(=O)CS4

Origin of Product

United States

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